1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one
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Overview
Description
- Starting materials: The triazolopyrimidine intermediate and piperazine.
- Reaction conditions: Nucleophilic substitution reaction in the presence of a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF).
Attachment of the Phenoxy and Ethoxy Substituents:
- Starting materials: The piperazine-triazolopyrimidine intermediate and phenoxypropanone.
- Reaction conditions: Condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the phenoxy and ethoxy substituents. Key reagents and conditions used in these steps include:
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Formation of the Triazolopyrimidine Core:
- Starting materials: 4-ethoxyphenylhydrazine and ethyl acetoacetate.
- Reaction conditions: Cyclization reaction in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one can undergo various chemical reactions, including:
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Oxidation:
- Common reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
- Major products: Oxidized derivatives of the phenoxy and ethoxy groups.
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Reduction:
- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
- Major products: Reduced forms of the triazolopyrimidine core and piperazine ring.
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Substitution:
- Common reagents: Halogenating agents (e.g., bromine, chlorine).
- Major products: Halogenated derivatives of the phenoxy and ethoxy groups.
Common Reagents and Conditions:
- Oxidation: Conducted in aqueous or organic solvents under controlled temperature conditions.
- Reduction: Performed in anhydrous solvents under inert atmosphere to prevent side reactions.
- Substitution: Carried out in the presence of a suitable catalyst or under photochemical conditions.
Scientific Research Applications
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one has a wide range of scientific research applications, including:
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Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
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Medicine:
- Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
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Molecular Targets:
- Binding to enzymes and receptors involved in key biological processes.
- Inhibiting or activating specific signaling pathways.
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Pathways Involved:
- Modulation of cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
- Induction of apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
- 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one.
- 1-{4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one.
Uniqueness:
- The presence of the ethoxy group in 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxypropan-1-one imparts distinct physicochemical properties, such as solubility and lipophilicity.
- The specific arrangement of functional groups in this compound may result in unique biological activities and interactions with molecular targets.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-11-9-19(10-12-20)32-24-22(28-29-32)23(26-17-27-24)30-13-15-31(16-14-30)25(33)18(2)35-21-7-5-4-6-8-21/h4-12,17-18H,3,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHMPVHQTHPCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)OC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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